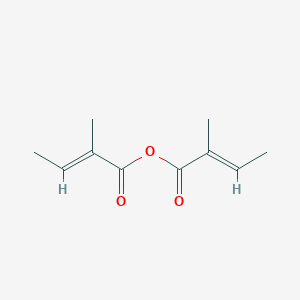

Tiglic Anhydride

Description

Tiglic anhydride is derived from tiglic acid (2-methyl-2-butenoic acid), an unsaturated carboxylic acid with a branched structure. Tiglic acid derivatives exhibit biological activities, including anti-inflammatory and antiproliferative properties . The anhydride form likely retains reactivity typical of cyclic anhydrides, enabling participation in esterification and polymer synthesis.

Properties

IUPAC Name |

[(E)-2-methylbut-2-enoyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLSLRANKCHLV-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC(=O)/C(=C/C)/C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-68-8 | |

| Record name | Tiglic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dehydration of Tiglic Acid Using Phosphorus Pentoxide

Reaction Mechanism :

$$ 2 \, \text{C}5\text{H}8\text{O}2 \, (\text{tiglic acid}) + \text{P}4\text{O}{10} \rightarrow \text{C}{10}\text{H}{14}\text{O}3 \, (\text{this compound}) + 2 \, \text{HPO}_3 $$

Procedure :

- Mixing : Combine tiglic acid (36.3 g, 0.36 mol) with phosphorus pentoxide (27.3 g, 0.19 mol) in a dry flask.

- Reaction : Stir at room temperature for 3 hours, forming a solid mass.

- Distillation : Heat under reduced pressure (82–115°C) to distill crude anhydride (83–91% yield).

- Purification : Treat crude product with additional P₂O₅ (3.2 g) for 18 hours, followed by redistillation to isolate pure this compound (81–84°C).

Key Parameters :

- Molar Ratio : 2:1 (acid:P₂O₅)

- Temperature : Room temperature (mixing), 82–115°C (distillation)

- Yield : 83–91% (crude), >95% after purification.

Comparative Analysis of Methods

| Method | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| P₂O₅ Dehydration | P₄O₁₀, Tiglic Acid | 82–115°C | 21 hours | 83–91% | >95% |

| Acetic Anhydride | (CH₃CO)₂O, Et₃N | 120°C | 48 hours | ~70%* | 85–90% |

*Estimated based on analogous reactions.

Advantages of P₂O₅ Method :

- Higher yields and purity due to efficient dehydration.

- Minimal byproducts (only metaphosphoric acid).

- Scalable for industrial production.

Challenges :

- Moisture Sensitivity : Requires anhydrous conditions.

- Corrosive Reagents : P₂O₅ demands glass-lined reactors.

Chemical Reactions Analysis

Types of Reactions: Tiglic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form tiglic acid.

Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Oxidation and Reduction: Can be oxidized to form tiglic acid or reduced under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water, often in the presence of a catalyst.

Nucleophilic Substitution: Alcohols or amines, typically under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

Hydrolysis: Tiglic acid.

Nucleophilic Substitution: Esters and amides.

Oxidation: Tiglic acid.

Reduction: Various reduced forms depending on the specific conditions and reagents used.

Scientific Research Applications

Applications in Organic Chemistry

1. Monomer Synthesis:

Tiglic anhydride is utilized as a monomer in the synthesis of various polymers. Its reactivity allows for the formation of polyfunctional cyclic organic anhydrides, which are essential in creating polymers with tailored properties for specific applications. The thermal behavior and spectroscopic characterization of these anhydrides aid researchers in optimizing their synthesis for desired outcomes.

2. Bioconjugation:

In the field of bioconjugation, this compound serves as a pH-sensitive linker for functionalizing biomolecules. This application is particularly relevant in drug delivery systems where controlled release is crucial. The ability to modify biomolecules with cyclic anhydrides enhances their stability and efficacy.

Applications in Polymer Science

This compound plays a significant role in polymer science through its incorporation into various polymer matrices. The following table summarizes key applications:

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer in creating polyfunctional polymers | Tailored properties for specific applications |

| Thermal Analysis | Characterization of thermal behavior aids in polymer design | Optimization of synthesis processes |

| Plasticizers | Forms esters with alcohols to produce plasticizers | Enhances flexibility and durability of polymer products |

Case Studies

Case Study 1: Polymer Modification

Research has demonstrated that modifying poly(lactic acid) (PLA) with this compound leads to improved mechanical properties and thermal stability. This modification process involves melt blending, which facilitates the incorporation of the anhydride into the PLA matrix, enhancing its application potential in biodegradable materials.

Case Study 2: Drug Delivery Systems

A study on drug delivery systems highlighted the use of this compound as a linker for bioconjugation. By attaching drugs to biomolecules via this compound, researchers achieved controlled release profiles that are essential for therapeutic efficacy. This approach has shown promise in developing targeted delivery systems that minimize side effects while maximizing drug action.

Mechanism of Action

The mechanism of action of tiglic anhydride involves its reactivity as an electrophile. It readily reacts with nucleophiles, such as water, alcohols, and amines, to form corresponding acids, esters, and amides . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups in the anhydride, which are highly reactive towards nucleophilic attack .

Comparison with Similar Compounds

Maleic Anhydride

Structure : A cyclic anhydride derived from maleic acid (C₄H₂O₃).

Reactivity : Highly reactive in Diels-Alder reactions, copolymerization (e.g., styrene maleic anhydride copolymers), and as a modifier for polymers like polypropylene .

Applications : Production of resins, coatings, and adhesives. Its "maleic anhydride equivalent" is critical in optimizing reaction conditions .

Physical Properties : White crystalline solid with a melting point of 52.8°C .

Comparison with Tiglic Anhydride :

- Applications : Maleic anhydride dominates large-scale polymer production, whereas this compound may find niche uses in flavor ester synthesis due to its aroma.

Phthalic Anhydride

Structure : Aromatic dicarboxylic acid anhydride (C₈H₄O₃) derived from o-xylene oxidation .

Reactivity : Undergoes hydrolysis to phthalic acid and participates in alkyd resin synthesis for coatings and adhesives .

Applications : Key in plastics, dyes, and resins.

Comparison with this compound :

- Reactivity : Phthalic anhydride’s aromaticity enhances thermal stability, making it suitable for high-temperature applications. This compound’s unsaturated structure may favor conjugate addition reactions.

- Industrial Use : Phthalic anhydride is a bulk chemical; this compound’s applications are likely specialized, leveraging its flavor-related derivatives.

Succinic Anhydride

Structure : Cyclic anhydride of succinic acid (C₄H₄O₃).

Production : Synthesized via succinic acid dehydration or maleic anhydride hydrogenation .

Applications : Intermediate in fine chemicals, pharmaceuticals, and biodegradable polymers.

Comparison with this compound :

- Reactivity : Succinic anhydride’s smaller ring size increases ring strain, enhancing reactivity in nucleophilic acyl substitutions. This compound’s conjugated system may stabilize transition states in specific reactions.

- Functionality : Succinic anhydride is versatile in drug synthesis; this compound could enable branched ester production for fragrances.

Acetic Anhydride

Structure : (CH₃CO)₂O, a simple acylating agent.

Reactivity : Widely used for acetylation in organic synthesis and pharmaceutical production (e.g., aspirin) .

Applications : Production of cellulose acetate, vitamins, and perfumes.

Comparison with this compound :

- Reactivity : Acetic anhydride’s simplicity makes it a universal acylating agent. This compound’s branched structure may direct regioselectivity in esterifications.

- Safety : Both are likely irritants, but acetic anhydride’s volatility demands stricter handling .

Research Findings and Industrial Relevance

- Maleic vs. This compound : Maleic anhydride’s planar structure enables broad industrial use, while this compound’s niche applications may exploit its flavor-enhancing derivatives .

- Thermal Stability : Phthalic anhydride outperforms this compound in high-temperature processes due to aromatic stabilization .

- Synthetic Flexibility : Succinic anhydride’s production from maleic anhydride highlights cost-effective routes , whereas this compound’s synthesis would depend on tiglic acid availability.

Biological Activity

Tiglic anhydride, a compound derived from tiglic acid, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is an unsaturated cyclic anhydride that can be synthesized from tiglic acid through dehydration processes. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The compound's reactivity is influenced by its ability to undergo isomerization, particularly converting to angelic anhydride, which has implications for its biological activity .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells. For instance, it has been observed to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in several experimental models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

- Antimalarial Activity : A notable study isolated O-tigloylcyclovirobuxeine-B from Buxus sempervirens, which showed significant in vitro activity against Plasmodium falciparum, the causative agent of malaria. The IC50 value was reported at 0.46 µg/mL, indicating potent antimalarial properties .

- Antiviral Effects : In another study focusing on plant extracts from the Euphorbiaceae family, compounds related to this compound exhibited potent anti-HIV-1 activity. This suggests a potential role in antiviral drug development .

- Mechanistic Insights : Research has explored the mechanisms behind the anticancer effects of this compound derivatives. It was found that these compounds could modulate signaling pathways involved in cell proliferation and survival, providing insights into their potential use as chemotherapeutic agents .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of tiglic anhydride to improve yield and purity?

Methodological Answer:

- Begin with a thorough literature review to identify existing protocols for anhydride synthesis, focusing on reaction conditions (e.g., temperature, catalysts, solvent systems).

- Use fractional factorial design to test variables like molar ratios of reactants (tiglic acid and acylating agents) and reaction time .

- Characterize intermediates and products via FT-IR, NMR, and GC-MS to monitor side reactions and purity .

- Report yield optimization using response surface methodology (RSM) to model interactions between variables .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

- Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) methods for structural confirmation. For trace analysis, use mass spectrometry (LC-MS/MS) with selective ion monitoring .

- Validate methods using spiked samples to assess recovery rates and limit of detection (LOD). Cross-reference spectral libraries and published data for consistency .

Q. How should researchers address contradictions in published data on this compound’s reactivity?

Methodological Answer:

- Systematically compare experimental conditions (e.g., solvent polarity, temperature) across conflicting studies. Replicate key experiments under controlled variables.

- Apply error analysis frameworks to identify potential sources of discrepancy, such as impurities in starting materials or instrument calibration drift .

- Use meta-analysis tools to statistically evaluate trends in literature data .

Advanced Research Questions

Q. What computational methods are effective for predicting this compound’s behavior in novel reactions?

Methodological Answer:

- Employ density functional theory (DFT) to model reaction pathways, focusing on transition states and thermodynamic stability. Validate predictions with experimental kinetics data .

- Use molecular dynamics simulations to study solvent interactions and steric effects in catalytic systems. Cross-check results with spectroscopic observations .

Q. How can researchers design experiments to investigate this compound’s role in asymmetric catalysis?

Methodological Answer:

- Apply chiral ligand screening under varying catalytic loads (e.g., organocatalysts or metal complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Design kinetic isotope effect (KIE) studies to probe rate-determining steps. Pair with in-situ FT-IR to track intermediate formation .

Q. What strategies are recommended for resolving ambiguities in this compound’s spectroscopic data?

Methodological Answer:

- Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra.

- Compare experimental data with computational predictions (e.g., simulated NMR shifts using Gaussian software) .

- Collaborate with specialized labs for advanced techniques like X-ray crystallography or synchrotron-based spectroscopy .

Q. How can this compound’s stability under extreme conditions (e.g., high pressure, UV exposure) be systematically evaluated?

Methodological Answer:

- Use accelerated stability testing in controlled environmental chambers. Monitor degradation products via TGA-MS and UV-Vis spectroscopy.

- Apply Arrhenius modeling to extrapolate shelf-life under standard conditions .

Methodological Frameworks and Best Practices

What frameworks ensure rigor when formulating research questions on this compound?

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example: "How does this compound’s electron-deficient structure influence its reactivity in Diels-Alder reactions?" meets FINER by addressing novelty and mechanistic relevance .

- Incorporate PICO (Population, Intervention, Comparison, Outcome) for comparative studies: Population: this compound derivatives; Intervention: Solvent-free synthesis; Comparison: Traditional methods; Outcome: Yield and energy efficiency .

Q. How should researchers structure a literature review to identify gaps in this compound studies?

Q. What statistical approaches are critical for analyzing this compound’s structure-activity relationships (SAR)?

- Apply multivariate regression to correlate substituent effects (Hammett σ values) with reactivity metrics.

- Use principal component analysis (PCA) to reduce dimensionality in datasets linking structural descriptors to catalytic efficiency .

Data Management and Reproducibility

Q. How can raw data from this compound experiments be standardized for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.